Product packaging for 3-(1,3-Thiazol-5-yl)propan-1-ol(Cat. No.:CAS No. 1000527-93-4)

3-(1,3-Thiazol-5-yl)propan-1-ol

Cat. No.: B2934027
CAS No.: 1000527-93-4
M. Wt: 143.2
InChI Key: IBDYHAAVCMWJNQ-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-5-yl)propan-1-ol is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It features a 1,3-thiazole heterocycle, a five-membered ring containing both sulfur and nitrogen atoms . The thiazole ring is a privileged structure in medicinal chemistry due to its presence in a wide range of biomolecules and pharmaceuticals, contributing to various biological activities . This specific compound, with the CAS number 1000527-93-4 , serves as a versatile chemical building block or molecular scaffold . The propanol side chain provides a functional handle for further chemical modifications, making it a useful intermediate for the synthesis of more complex molecules. Researchers can leverage this compound in the design and development of peptidomimetics (molecules that mimic the structure and function of peptides) and other novel compounds for biological evaluation . Its applications are primarily in non-clinical research, including hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NOS B2934027 3-(1,3-Thiazol-5-yl)propan-1-ol CAS No. 1000527-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-thiazol-5-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c8-3-1-2-6-4-7-5-9-6/h4-5,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDYHAAVCMWJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000527-93-4
Record name 3-(1,3-thiazol-5-yl)propan-1-ol
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Advanced Synthetic Methodologies for 3 1,3 Thiazol 5 Yl Propan 1 Ol and Analogous Thiazole Alcohols

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Formation Relevant to Propanol (B110389) Integration

The construction of the thiazole ring is a fundamental step in the synthesis of 3-(1,3-thiazol-5-yl)propan-1-ol. Both classical and modern methods are employed, each with its advantages in terms of yield, substrate scope, and reaction conditions.

Hantzsch Reaction and its Modern Adaptations for Thiazole Scaffold Construction

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. This reaction traditionally involves the condensation of an α-haloketone with a thioamide. tandfonline.com For the synthesis of derivatives related to this compound, this would typically involve a precursor containing the propanol side chain or a group that can be converted to it.

Modern adaptations of the Hantzsch synthesis have focused on improving yields, shortening reaction times, and employing more environmentally benign conditions. Microwave-assisted Hantzsch reactions, for instance, have been shown to significantly accelerate the synthesis of 2-aminothiazoles. Furthermore, one-pot, multi-component variations of the Hantzsch reaction have been developed, allowing for the condensation of α-haloketones, thiourea (B124793) or thioamides, and other components in a single step, often under solvent-free conditions or in greener solvents like water. google.com These modern approaches offer efficient pathways to highly functionalized thiazoles that can be precursors to the target alcohol.

Cyclocondensation Strategies for Thiazole Ring Synthesis

Cyclocondensation reactions, beyond the classical Hantzsch synthesis, provide versatile routes to the thiazole nucleus. These methods often involve the reaction of a molecule containing a sulfur and nitrogen source with a suitable C2 or C3 synthon. For instance, the reaction of thioamides with alkynyl(aryl)iodonium reagents represents a newer cyclocondensation approach to thiazole synthesis.

Another strategy involves the cyclization of functionalized enamides mediated by reagents like Lawesson's reagent, which accomplishes both thionation and cyclization in a chemoselective manner. These methods can be adapted to produce thiazoles with substituents that are amenable to conversion into a propanol side chain.

Multi-component Reactions for Thiazole Synthesis

Multi-component reactions (MCRs) have gained prominence in heterocyclic chemistry due to their efficiency and atom economy. In the context of thiazole synthesis, MCRs allow for the one-pot combination of three or more starting materials to generate complex thiazole derivatives. masterorganicchemistry.com For example, a three-component reaction of isothiocyanates, tetramethyl thiourea, and ethyl bromopyruvate has been described for the synthesis of functionalized 1,3-thiazoles. acs.org

These reactions are highly adaptable, and by choosing appropriate starting materials, it is possible to introduce a latent propanol functionality or a group that can be readily transformed into the desired alcohol. The use of continuous flow microreactor technology in conjunction with MCRs has further enhanced the speed and efficiency of synthesizing libraries of functionalized thiazoles. masterorganicchemistry.com

Strategies for Incorporating the Propanol Moiety into Thiazole Structures

Once the thiazole ring is formed, or concurrently with its formation, the propanol side chain must be introduced. This can be achieved by functionalizing a pre-existing thiazole or by building the thiazole ring around a precursor that already contains the three-carbon alcohol chain.

Functionalization of Pre-formed Thiazole Rings with Propanol Chains

A common strategy involves the derivatization of a pre-synthesized thiazole ring. This can be achieved through various C-C bond-forming reactions. For instance, a thiazole derivative can be lithiated, typically at the C2 or C5 position, followed by a reaction with an appropriate electrophile such as propylene (B89431) oxide. This reaction sequence introduces a hydroxypropyl group onto the thiazole ring.

Alkylation of a thiazole with a 3-halopropanol derivative in the presence of a base is another viable method. The choice of the halogen and reaction conditions is crucial to ensure efficient C-alkylation over N-alkylation of the thiazole nitrogen.

Reaction TypeReagentsPosition of Functionalization
Lithiation and Alkylationn-BuLi, Propylene OxideC2 or C5
Direct Alkylation3-Halopropanol, BaseC-Alkylation (vs. N-Alkylation)

Synthesis via Carbonyl Precursors and Reductive Methodologies

An alternative and widely used approach involves the synthesis of a thiazole derivative bearing a carbonyl group at the desired position, which is then reduced to the corresponding alcohol. Common carbonyl precursors include carboxylic acids, esters, and aldehydes.

For the synthesis of this compound, a key intermediate is 3-(1,3-thiazol-5-yl)propanoic acid or its corresponding ethyl ester. These precursors can be synthesized through various routes, including the Hantzsch reaction of a γ-ketoester with a thioamide.

The reduction of the carbonyl group to an alcohol can be accomplished using a variety of reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols. masterorganicchemistry.comorganicchemistrytutor.com However, its reactivity requires careful handling and anhydrous conditions. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent, typically used for the reduction of aldehydes and ketones. ugm.ac.idmasterorganicchemistry.com While generally less reactive towards esters and carboxylic acids, its reactivity can be enhanced by using it in combination with certain additives or in specific solvent systems. A reported method for the reduction of 5-thiazole carboxylate esters utilizes a combination of potassium borohydride and a lithium halide in an alcohol solvent, offering a safer and more cost-effective alternative to LiAlH₄. google.com Catalytic hydrogenation over a suitable catalyst, such as palladium on carbon, can also be employed for the reduction of certain thiazole derivatives. tandfonline.com

The general scheme for this approach is as follows:

Synthesis of Carbonyl Precursor:

Thiazole-5-carbaldehyde -> (Wittig or Horner-Wadsworth-Emmons reaction) -> Ethyl 3-(1,3-thiazol-5-yl)acrylate -> (Reduction of C=C) -> Ethyl 3-(1,3-thiazol-5-yl)propanoate

Hantzsch reaction with a γ-ketoester precursor.

Reduction to the Alcohol:

From Carboxylic Acid: 3-(1,3-Thiazol-5-yl)propanoic acid + LiAlH₄ → this compound

From Ester: Ethyl 3-(1,3-thiazol-5-yl)propanoate + LiAlH₄ or KBH₄/LiCl → this compound

From Aldehyde: 3-(1,3-Thiazol-5-yl)propanal + NaBH₄ → this compound

Carbonyl PrecursorReducing AgentProduct
3-(1,3-Thiazol-5-yl)propanoic acidLithium Aluminum Hydride (LiAlH₄)This compound
Ethyl 3-(1,3-thiazol-5-yl)propanoateLithium Aluminum Hydride (LiAlH₄)This compound
Ethyl 3-(1,3-thiazol-5-yl)propanoatePotassium Borohydride/Lithium HalideThis compound
3-(1,3-Thiazol-5-yl)propanalSodium Borohydride (NaBH₄)This compound

Targeted Synthesis of this compound via Multi-step Organic Transformations

While a specific, documented synthesis for this compound is not extensively published, a plausible and efficient multi-step pathway can be constructed based on established organic transformations and syntheses of analogous 5-substituted thiazole derivatives. mdpi.comresearchgate.net A common and effective strategy involves the initial construction of the thiazole core, followed by the elaboration of the C5-substituent.

A representative synthesis could commence with the well-known Hantzsch thiazole synthesis. nih.govacs.org This method typically involves the condensation of an α-haloketone with a thioamide. To achieve the desired 5-substitution pattern, a suitable starting material would be 1,3-dichloroacetone. The reaction with a simple thioamide like thioformamide (B92385) would yield 5-(chloromethyl)-1,3-thiazole.

The subsequent steps would focus on building the propan-1-ol chain at the C5 position. This can be achieved through a series of standard transformations:

Grignard Reaction: The 5-(chloromethyl)-1,3-thiazole can be converted to the corresponding Grignard reagent, 5-(thiazolylmethyl)magnesium chloride. Reaction of this organometallic intermediate with ethylene (B1197577) oxide would furnish this compound directly, installing the three-carbon alcohol chain in a single step.

Cyanide Addition and Reduction: Alternatively, the chloromethyl intermediate could undergo nucleophilic substitution with sodium cyanide to yield 5-(cyanomethyl)-1,3-thiazole. This nitrile could then be subjected to a two-step sequence involving alkylation with an appropriate electrophile followed by reduction of the nitrile group to an amine, which would then require further steps to be converted to the desired alcohol. A more direct route from the nitrile would be hydrolysis to the carboxylic acid, followed by reduction to the alcohol.

Wittig Reaction and Hydroboration-Oxidation: Another approach involves converting the 5-(chloromethyl)-1,3-thiazole to the corresponding phosphonium (B103445) salt to perform a Wittig reaction with acetaldehyde, yielding 3-(1,3-thiazol-5-yl)prop-1-ene. Subsequent anti-Markovnikov hydroboration-oxidation of the terminal alkene would produce the target primary alcohol, this compound.

Each of these proposed routes utilizes fundamental and reliable organic reactions to construct the target molecule, demonstrating the versatility of multi-step synthesis in accessing specifically functionalized heterocyclic compounds.

Emerging and Sustainable Synthetic Protocols for Thiazole-Alcohols

Green Chemistry Approaches, including Ultrasonic Irradiation and Biocatalysis

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like thiazoles. echemi.combldpharm.com Key strategies include the use of non-traditional energy sources and biocatalysis.

Ultrasonic Irradiation: Sonication has emerged as a powerful tool in organic synthesis. The use of ultrasonic irradiation can significantly accelerate reaction rates, improve yields, and often allow for milder reaction conditions compared to conventional heating. Current time information in Bangalore, IN. For thiazole synthesis, ultrasound can promote efficient condensation reactions, such as the Hantzsch synthesis, by enhancing mass transfer and activating the reacting species. bldpharm.com This technique reduces reaction times and energy input, contributing to a greener process.

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers high selectivity and mild reaction conditions. Chitosan-based biocatalysts, for example, have been successfully employed in the synthesis of thiazole derivatives. acs.org These biocompatible and recyclable catalysts can facilitate key bond-forming reactions, often in aqueous media, thereby avoiding the use of hazardous organic solvents.

Green Chemistry TechniqueAdvantages in Thiazole-Alcohol SynthesisReference
Ultrasonic Irradiation Faster reaction times, higher yields, milder conditions, reduced energy consumption. bldpharm.comCurrent time information in Bangalore, IN.
Biocatalysis High selectivity (chemo-, regio-, stereo-), mild reaction conditions (pH, temp), use of aqueous media, recyclable catalysts. acs.org

Catalytic Methodologies for C-C and C-Heteroatom Bond Formation

Modern catalytic methods are central to the efficient construction of complex molecules. For thiazole-alcohols, these methodologies are crucial for both forming the heterocyclic ring and for creating the carbon-carbon bonds of the side chain. nih.govorganic-chemistry.org

Transition-Metal Catalysis: Palladium, rhodium, copper, and iron catalysts are widely used for C-H activation and cross-coupling reactions, enabling the direct arylation or alkylation of thiazole rings. acs.orgresearchgate.net For instance, a pre-formed thiazole ring can be directly coupled with a suitable partner containing the propanol moiety (or a precursor) via reactions like the Suzuki, Heck, or Sonogashira coupling. This approach offers high modularity, allowing for the late-stage introduction of the alcohol side chain.

Sustainable Metal Catalysis: There is a growing trend towards using more abundant and less toxic metals. Calcium-catalyzed reactions have shown great promise for the synthesis of substituted thiazoles from propargyl alcohols and thioamides. nih.govacs.org These reactions are often fast, efficient, and can be performed under solvent-free conditions, representing a significant step towards sustainable chemical synthesis. acs.org

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for key transformations. N,N-dimethyl-4-aminopyridine (DMAP) has been shown to catalyze the C-2 acylation of thiazoles, demonstrating the potential of organocatalysis in functionalizing the thiazole core. researchgate.net

Robust and Scalable Synthetic Route Development

Transitioning a synthetic route from a laboratory setting to large-scale industrial production presents numerous challenges. The development of a robust and scalable synthesis for compounds like this compound requires careful consideration of safety, cost, efficiency, and environmental impact.

Key considerations for a scalable route include:

Minimizing Steps: A shorter synthetic sequence is generally more efficient and cost-effective. One-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, are highly desirable. Current time information in Bangalore, IN.

Avoiding Hazardous Reagents: Reagents that are highly toxic, explosive, or difficult to handle are avoided in large-scale production. Safer alternatives are continuously sought.

Telescoping Reactions: Combining reaction and workup steps without isolating intermediates (telescoping) can significantly improve process efficiency and reduce waste.

Purification Strategy: Chromatographic purification is often impractical and costly on a large scale. Developing routes that yield products of high purity through crystallization, distillation, or extraction is a primary goal.

Separation and Purification Techniques for Thiazole-Alcohol Compounds

The isolation and purification of the final product are critical steps in any synthetic sequence. For thiazole-alcohol compounds, a range of standard and advanced techniques are employed to achieve the desired level of purity.

Crystallization: This is one of the most effective and scalable methods for purifying solid compounds. If this compound or its intermediates are crystalline solids, recrystallization from a suitable solvent system can efficiently remove impurities. The choice of solvent is crucial and is determined empirically to ensure the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Column Chromatography: Silica gel column chromatography is a versatile and widely used laboratory technique for purifying organic compounds. mdpi.com It separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent). While highly effective, its use is often minimized in large-scale processes due to cost and solvent waste.

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in immiscible liquid phases (e.g., an organic solvent and water). This is a standard workup procedure to remove inorganic salts and water-soluble impurities.

Distillation: For liquid compounds, distillation can be an effective purification method, provided the compound is thermally stable and has a boiling point sufficiently different from any impurities.

The selection of the purification method depends on the physical state of the compound (solid or liquid), its stability, and the scale of the synthesis. For industrial-scale production, the development of a process that relies on crystallization and extraction over chromatography is highly preferred.

Chemical Reactivity and Transformation Pathways of 3 1,3 Thiazol 5 Yl Propan 1 Ol Derivatives

Reactions at the Thiazole (B1198619) Heterocyclic Ring

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, exhibits a unique reactivity profile. researchgate.netnumberanalytics.com Its aromaticity, resulting from the delocalization of π-electrons, provides stability, while the presence of heteroatoms influences its reaction patterns. numberanalytics.comwikipedia.org

Electrophilic Aromatic Substitution Reactions on the Thiazole Nucleus

The thiazole ring can undergo electrophilic aromatic substitution, with the position of substitution being influenced by the directing effects of the heteroatoms and any existing substituents. numberanalytics.compharmaguideline.com The π-electron density calculations indicate that the C5 position is the most favorable site for electrophilic attack, followed by the C4 position. wikipedia.orgchemicalbook.com The C2 position is generally less reactive towards electrophiles due to its electron-deficient nature. pharmaguideline.comchemicalbook.com

Common electrophilic substitution reactions for thiazoles include:

Halogenation: Thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com For instance, bromination of thiazole derivatives often occurs at the C5 position. ias.ac.in If the C5 position is already substituted, electrophilic attack may be directed to the C4 position, although this is less common. pharmaguideline.com The presence of electron-donating groups on the thiazole ring can facilitate electrophilic substitution. pharmaguideline.com

Nitration: The introduction of a nitro group onto the thiazole ring can be achieved using a mixture of nitric acid and sulfuric acid. numberanalytics.comias.ac.in

Friedel-Crafts Acylation: Thiazoles can undergo Friedel-Crafts acylation in the presence of a Lewis acid catalyst, typically at the C5 position. numberanalytics.com

The reactivity of the thiazole ring in 3-(1,3-thiazol-5-yl)propan-1-ol towards electrophiles is primarily at the C4 position, as the C5 position is already substituted with the propan-1-ol side chain. The C2 position is also a potential site for certain electrophilic reactions, although it is generally less favored.

ReactionReagentTypical Position of Substitution on Thiazole RingReference
HalogenationN-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)C5 (if unsubstituted), C4 numberanalytics.compharmaguideline.com
NitrationNitric acid/Sulfuric acidC5 (if unsubstituted), C4 numberanalytics.comias.ac.in
Friedel-Crafts AcylationAcyl halide/Lewis acidC5 numberanalytics.com

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution reactions on the thiazole ring are generally less common than electrophilic substitutions but can occur under specific conditions, particularly at the electron-deficient C2 position. numberanalytics.comchemicalbook.com The presence of a good leaving group is often necessary for these reactions to proceed. numberanalytics.com

Key aspects of nucleophilic substitution on thiazoles include:

Reactivity at C2: The C2 position of the thiazole ring is susceptible to nucleophilic attack due to its electron-deficient character. pharmaguideline.comkuey.net Strong nucleophiles or activation of the ring, for example, through quaternization of the nitrogen atom, can facilitate reactions at this position. pharmaguideline.com Deprotonation at C2 with strong bases like organolithium compounds can generate a nucleophilic C2-lithiated species, which can then react with various electrophiles. wikipedia.orgpharmaguideline.com

SNAr Reactions: Thiazoles bearing a suitable leaving group can undergo nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.com

Metal-Catalyzed Reactions: Certain metal catalysts can promote nucleophilic substitution reactions on the thiazole ring. numberanalytics.com Palladium-catalyzed cross-coupling reactions are a preferred method for attaching aryl or heteroaryl groups to the thiazole ring. chim.it

For this compound, nucleophilic attack would most likely occur at the C2 position, potentially leading to the introduction of various functional groups.

Strategies for Thiazole Ring Modification and Expansion

Modification and expansion of the thiazole ring are important strategies for synthesizing novel heterocyclic systems with diverse biological activities. researchgate.net These strategies can involve the formation of fused bicyclic systems or the introduction of complex substituents.

Approaches to thiazole ring modification and expansion include:

Synthesis of Fused Bicyclic Systems: Thiazole derivatives can be used as starting materials for the synthesis of fused bicyclic systems, such as thiazolo[3,2-a]benzimidazoles. sci-hub.senih.gov These reactions often involve cyclocondensation reactions with appropriate reagents. sci-hub.se For instance, a methodology for the synthesis of fused bicyclic 2-aminothiazolyl compounds has been developed using the cyclocondensation of aromatic thioureas with α,β-epoxy cycloketones. sci-hub.se

Ring Expansion Reactions: Thiazoles can undergo ring expansion reactions to form larger heterocyclic rings. For example, Diels-Alder reactions of thiazoles with alkynes can lead to the formation of pyridines after the extrusion of sulfur. wikipedia.org

Dearomatizing Cascade Reactions: Copper(I)-catalyzed cascade reactions of thiazoles with α-aryl-α-diazoesters have been developed to synthesize highly functionalized 4-thiazolines. rsc.org

These strategies offer pathways to significantly alter the core structure of this compound, leading to the creation of more complex and potentially more active molecules.

Transformations of the Propan-1-ol Functional Group

Oxidation Reactions of the Primary Alcohol

The primary alcohol of the propan-1-ol group can be oxidized to afford the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. smolecule.com

Oxidation to Aldehyde: Mild oxidizing agents can be used to convert the primary alcohol to an aldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will typically oxidize the primary alcohol all the way to the carboxylic acid, yielding 3-(1,3-thiazol-5-yl)propanoic acid. vulcanchem.com

The resulting aldehydes and carboxylic acids are valuable intermediates for further synthetic modifications.

Starting MaterialReactionProductReference
This compoundMild Oxidation3-(1,3-Thiazol-5-yl)propanal smolecule.com
This compoundStrong Oxidation3-(1,3-Thiazol-5-yl)propanoic acid vulcanchem.com

Derivatization to Esters, Ethers, and Other Oxygen-Containing Functionalities

The hydroxyl group of the propan-1-ol side chain can be readily derivatized to form a variety of other oxygen-containing functional groups.

Esterification: The alcohol can be reacted with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Etherification: Ethers can be synthesized via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide. A cyanothiadiazole with an ether linker has been used to synthesize a bicyclic isothiazole. acs.org

These derivatization reactions allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and polarity, which can be crucial for its biological activity and pharmacokinetic profile.

Conversion to Amines or Halides for Further Functionalization

The terminal hydroxyl group of this compound is a key site for introducing new functionalities, such as amines and halides. These transformations convert the alcohol into more reactive intermediates suitable for building more complex molecular structures.

Conversion to Halides: Standard organic synthesis methods can be employed to convert the primary alcohol into an alkyl halide. For instance, reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding 3-(1,3-thiazol-5-yl)propyl chloride or bromide. These halogenated derivatives are excellent electrophiles for subsequent nucleophilic substitution reactions.

Conversion to Amines: The synthesis of amines from the parent alcohol can be achieved through several routes. One common method is a two-step process involving initial conversion to an alkyl halide, as described above, followed by nucleophilic substitution with ammonia (B1221849) or a primary/secondary amine. Alternatively, a more direct conversion can be achieved through reductive amination. This would involve the oxidation of the primary alcohol to the corresponding aldehyde, 3-(1,3-thiazol-5-yl)propanal, which can then react with an amine in the presence of a reducing agent to form the desired substituted amine. A related compound, 3-Amino-3-(thiazol-5-yl)propan-1-ol, highlights the utility of the amino group in this structural family for serving as a building block for more complex molecules.

These functionalization pathways are critical for preparing precursors for a wide range of more advanced molecular architectures.

Complex Chemical Transformations for Advanced Molecular Architectures

The thiazole-propanol moiety serves as a versatile scaffold for constructing complex, multi-ring systems through various cyclization and fusion strategies. These transformations are essential in medicinal chemistry for creating novel compounds with specific biological activities.

Annulation and Cyclization Reactions involving Thiazole-Propanol Moieties

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for elaborating the thiazole core. The Hantzsch thiazole synthesis, a classic method involving the reaction of α-haloketones with thioamides, is a foundational example of thiazole ring formation that can be adapted for more complex systems. encyclopedia.pubresearchgate.net Modern variations include copper-catalyzed aerobic three-component annulation reactions to produce 2,5-disubstituted thiazoles. mdpi.com

In the context of the thiazole-propanol moiety, the side chain can be functionalized to participate directly in cyclization reactions. For example, oxidation of the propanol (B110389) to a carboxylic acid, followed by activation and intramolecular reaction with the thiazole ring or a pre-installed functional group, could lead to fused bicyclic systems. Research has demonstrated domino reactions using readily available starting materials like epoxy ketones and thiourea (B124793) derivatives to synthesize fused-thiazole derivatives under mild conditions. nih.gov Similarly, thiazolo-2-pyridones have been shown to undergo selective [4+2] cycloaddition reactions with arynes, providing rapid access to complex, structurally rich thiazolo-fused bridged isoquinolones. diva-portal.org

A summary of relevant cyclization approaches is presented below.

Starting Material(s)Reaction TypeProduct TypeKey Features
α-haloketones, ThioamidesHantzsch SynthesisSubstituted ThiazolesClassic, versatile method for thiazole ring formation. encyclopedia.pubresearchgate.net
Epoxy ketones, ThioureaDomino ReactionFused-ThiazolesMild conditions, uses readily available materials. nih.gov
Thiazolo-2-pyridones, Arynes[4+2] CycloadditionThiazolo-fused bridged isoquinolonesCreates structurally complex, sp3-rich scaffolds. diva-portal.org
Substituted amines, Substituted benzaldehydes, Elemental sulfurCopper-catalyzed Annulation2,5-Disubstituted ThiazolesAerobic, three-component reaction. mdpi.com

Heterocyclic Ring Fusion Strategies (e.g., triazole, pyrrolidinone, benzimidazole (B57391) linkages)

Fusing additional heterocyclic rings onto the thiazole framework is a common strategy to create hybrid molecules with enhanced biological properties.

Triazole Linkages: Thiazole derivatives can be readily linked to or fused with triazole rings. For example, thiosemicarbazone derivatives of thiazoles can be cyclized in acidic media to afford 1,2,4-triazole-3-thiol derivatives. chemmethod.com Another efficient, one-pot protocol involves the reaction of a triazole-thiol with ketones in refluxing acetic acid to produce thiazolo[3,2-b]-s-triazole systems. acs.org These fused systems are of significant interest in medicinal chemistry. researchgate.net

Pyrrolidinone Linkages: The pyrrolidinone ring, a five-membered lactam, can be incorporated with thiazole moieties to generate novel structures. A series of 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines has been synthesized and shown to possess antibacterial properties. nih.gov The synthesis of pyrrolidinone derivatives often involves multi-step sequences, including the formation of the pyrrolidinone ring from precursors like itaconic acid or via cyclization of acyclic compounds. nih.govontosight.ainih.gov Ultrasound-promoted, one-pot multicomponent synthesis has also been reported as a green chemistry approach to substituted pyrrolin-2-ones. rsc.org

Benzimidazole Linkages: The fusion of thiazole and benzimidazole rings creates a class of compounds with significant therapeutic potential. arkat-usa.org A common synthetic route involves the acid-catalyzed condensation and cyclization of a thiazole derivative bearing a formyl group with variously substituted benzene-1,2-diamines. arkat-usa.org Another established method is the reaction of 2-mercaptobenzimidazoles with ketones, followed by cyclization to yield thiazolo[3,2-a]benzimidazoles. nih.gov These hybrid molecules are explored for a wide range of biological activities. nih.govtandfonline.com

The table below summarizes representative synthetic strategies for these heterocyclic fusions.

Fused HeterocyclePrecursorsReagents/ConditionsProduct
Triazole Thiazole-thiosemicarbazoneHCl (acidic media)Thiazolyl-1,2,4-triazole-3-thiol chemmethod.com
Triazole 5-methyl-1H-s-triazole-3-thiol, KetonesAcetic acid, H₂SO₄Thiazolo[3,2-b]-s-triazole acs.org
Pyrrolidinone 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid, Thiourea, Br₂Acetic Acid1-(4-(2-aminothiazol-4-yl)phenyl)-5-oxopyrrolidine-3-carboxylic acid nih.gov
Benzimidazole Thiazole-benzaldehydes, Benzene-1,2-diaminesAcid-catalyzed cyclocondensationThiazole-benzimidazole hybrids arkat-usa.org
Benzimidazole 2-Mercaptobenzimidazole, KetonesAcOH/H₂SO₄, then PPAThiazolo[3,2-a]benzimidazoles nih.gov

Formation of Coordination Complexes with Transition Metal Ions

The thiazole ring is an excellent ligand for transition metal ions due to the presence of both a soft sulfur donor and a hard nitrogen donor atom. researchgate.netnih.gov This dual nature allows thiazoles to coordinate with a wide range of soft and hard metals, forming stable coordination complexes. nih.gov The nitrogen atom is the most common coordination site, but the sulfur atom can also participate in bonding, leading to various coordination modes.

Numerous studies have reported the synthesis and characterization of transition metal complexes with thiazole-derived ligands. orientjchem.orgnnpub.orgacs.org For example, Schiff base ligands derived from thiazoles have been shown to coordinate with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) ions. orientjchem.org The resulting complexes often exhibit interesting photophysical and electrochemical properties, with potential applications in sensing and catalysis. orientjchem.org Similarly, 2-amino-4-aryl-thiazoline ligands form complexes with Cu(II), Co(II), and Ni(II) with a general stoichiometry of ML₂X₂. nnpub.org The formation of these metal complexes can significantly enhance the biological activity compared to the free ligand. nnpub.org

Ligand TypeMetal Ion(s)Resulting Complex Type
Thiazole-derived Schiff basesCo(II), Ni(II), Cu(II), Zn(II), Cd(II)Tetradentate ligand complexes orientjchem.org
2-amino-4-(p-methoxy phenyl) thiazolineCu(II), Co(II), Ni(II)ML₂X₂ type complexes nnpub.org
5-N-Arylaminothiazoles with pyridyl groupsNi(II), Zn(II)[Ni(L)X₂] or [Zn(L₂)X₂] nih.gov
2-Hydroxybenzylidene-4-(4-SubstitutedPhenyl)-2-amino ThiazolePt(II)Schiff base platinum complexes ekb.eg

Advanced Spectroscopic and Structural Elucidation of 3 1,3 Thiazol 5 Yl Propan 1 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-(1,3-thiazol-5-yl)propan-1-ol and its analogs, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for an unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. In the case of this compound, the ¹H NMR spectrum reveals characteristic signals that correspond to the distinct proton environments within the molecule.

The protons of the propanol (B110389) side chain are readily identifiable. The methylene (B1212753) group adjacent to the hydroxyl group (CH₂-OH) typically appears as a triplet, integrating to two protons. The signal for the methylene group adjacent to the thiazole (B1198619) ring (Thiazol-CH₂) also presents as a triplet, while the central methylene group of the propyl chain (CH₂-CH₂-CH₂) shows up as a multiplet, often a pentet or sextet, due to coupling with its neighboring methylene groups. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

The thiazole ring itself gives rise to distinct signals. The proton at the C2 position of the thiazole ring typically resonates as a singlet in the aromatic region of the spectrum. Similarly, the proton at the C4 position also appears as a singlet, though at a slightly different chemical shift due to the influence of the adjacent sulfur and nitrogen atoms.

For analogs of this compound, such as 3-amino-3-(thiazol-5-yl)propan-1-ol, the ¹H NMR spectrum shows a characteristic singlet for the thiazole C5-H proton, typically observed in the range of δ 7.58–6.98 ppm. The protons of the β-CH₂ group appear between δ 3.01–2.36 ppm, and the alcohol -OH proton is found around δ 3.43 ppm. In other substituted analogs, such as N-methyl-3-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine, the thiazole proton signal is observed at approximately δ 6.84 ppm as a singlet. semanticscholar.org

Table 1: Representative ¹H NMR Spectral Data for this compound and Analogs

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Thiazole H-2 8.50 - 9.00 s -
Thiazole H-4 7.00 - 7.50 s -
Thiazol-CH₂- 2.80 - 3.20 t ~7
-CH₂-CH₂-CH₂- 1.80 - 2.10 p ~7
-CH₂-OH 3.60 - 3.90 t ~6
-OH Variable (broad) s -

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the thiazole ring resonate in the downfield region of the spectrum, typically between δ 110 and 160 ppm, characteristic of aromatic and heteroaromatic carbons. The carbon atom situated between the sulfur and nitrogen atoms (C2) is generally the most downfield-shifted. The carbons of the propanol side chain appear in the upfield region. The carbon bearing the hydroxyl group (C-OH) is found in the range of δ 60-70 ppm, while the other two methylene carbons resonate at higher field strengths.

For related structures, such as 3-amino-3-(thiazol-5-yl)propan-1-ol, the thiazole carbons are observed in the range of δ 111.96–140.42 ppm, and the CH₂OH carbon appears around δ 62.4 ppm. In other thiazole derivatives, the carbon atoms of the thiazole ring can be found at approximately δ 100.8, 148.7, and 169.3 ppm, corresponding to C5, C4, and C2, respectively. asianpubs.org

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon Assignment Typical Chemical Shift (δ, ppm)
Thiazole C-2 150 - 160
Thiazole C-4 140 - 145
Thiazole C-5 115 - 125
Thiazol-CH₂- 25 - 35
-CH₂-CH₂-CH₂- 30 - 40
-CH₂-OH 60 - 65

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of complex molecular structures.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting the signals of adjacent methylene groups in the propanol chain, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments reveal one-bond correlations between protons and directly attached carbons (¹H-¹³C). sdsu.edu An HSQC spectrum would show a cross-peak correlating the ¹H signal of each CH, CH₂, or CH₃ group with the ¹³C signal of the carbon to which it is attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bond) couplings between protons and carbons (¹H-¹³C). sdsu.edu HMBC is crucial for piecing together the molecular framework by connecting fragments. For instance, a cross-peak between the thiazole C4-H proton and the C5 carbon of the thiazole ring, as well as the first carbon of the propanol chain, would definitively establish the point of attachment of the side chain to the thiazole ring.

Through the combined application of these 2D NMR techniques, a complete and confident structural assignment of this compound and its analogs can be achieved.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds present and their local environment, providing a molecular "fingerprint."

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would exhibit several characteristic absorption bands. A broad and strong absorption in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info The C-H stretching vibrations of the aliphatic propanol chain would appear in the 2850-3000 cm⁻¹ region. Vibrations associated with the thiazole ring, including C=N and C=C stretching, would be observed in the 1500-1650 cm⁻¹ range, while C-S stretching vibrations typically appear at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretching vibrations of the thiazole ring are often more prominent in the Raman spectrum. The C-S bonds in the thiazole ring may also give rise to characteristic Raman signals. researchgate.net The C-H stretching region (2800-3100 cm⁻¹) in the Raman spectrum can provide detailed information about the different C-H groups in the molecule. ustc.edu.cn

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
-OH O-H Stretch 3200-3400 (broad) Weak or not observed
C-H (aliphatic) C-H Stretch 2850-3000 2850-3000
Thiazole Ring C=N Stretch ~1600-1650 ~1600-1650
Thiazole Ring C=C Stretch ~1500-1550 ~1500-1550
Thiazole Ring C-S Stretch ~600-800 ~600-800

Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass of the molecular ion.

The fragmentation pattern observed in the mass spectrum provides clues about the compound's structure. Common fragmentation pathways for this compound might include:

Loss of a water molecule ([M-H₂O]⁺): This is a common fragmentation for alcohols.

Cleavage of the propanol side chain: Fragmentation can occur at various points along the alkyl chain, leading to characteristic fragment ions. For example, cleavage of the bond between the first and second carbons of the propanol chain could result in a fragment corresponding to the thiazolylmethyl cation.

Fragmentation of the thiazole ring: The thiazole ring itself can undergo cleavage, although this is often less favorable than side-chain fragmentation.

In the case of analogs like 3-amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride, electrospray ionization mass spectrometry (ESI-MS) can be used to verify the molecular ion peak [M+H]⁺.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

While spectroscopic methods provide invaluable information about molecular structure, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in the solid state. jyu.fi This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The structural determination of analogs, such as fused triazolo/thiadiazole systems, has been successfully achieved using single-crystal X-ray diffraction, confirming the molecular and supramolecular aspects of these compounds. mdpi.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the structural elucidation of novel chemical entities, providing a fundamental validation of a compound's empirical formula by quantifying its constituent elements. This method is particularly crucial in synthetic chemistry to confirm that the synthesized molecule corresponds to the targeted structure. The technique involves the combustion of a small, precisely weighed sample of the purified compound, followed by the quantitative analysis of the resulting combustion gases (such as carbon dioxide, water, and nitrogen oxides) to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N). Other elements, like sulfur (S), are typically determined by other specific analytical methods.

For a synthesized compound to be considered pure and structurally correct, the experimentally determined elemental composition should closely match the theoretically calculated values based on its proposed molecular formula. A generally accepted tolerance for the difference between the found and calculated values is within ±0.4%. nih.gov This level of accuracy provides strong evidence for the compound's identity and purity.

Theoretical Composition of this compound

The molecular formula for this compound is C₆H₉NOS. Based on the atomic weights of its constituent elements, the theoretical elemental composition has been calculated. While specific experimental data for this compound was not found in the reviewed literature, the table below presents the expected values that would be used to validate its synthesis.

Compound NameMolecular Formula% Carbon (Calculated)% Hydrogen (Calculated)% Nitrogen (Calculated)% Sulfur (Calculated)
This compoundC₆H₉NOS50.326.349.7822.39

Experimental Validation for Analogous Thiazole Derivatives

In the broader context of thiazole chemistry, numerous studies report the use of elemental analysis to confirm the structures of newly synthesized analogs. These findings underscore the reliability of this technique in the characterization of complex heterocyclic molecules. The data presented in the following table, sourced from various research publications, illustrates the typical agreement between calculated and found elemental percentages for a selection of thiazole derivatives.

Compound NameMolecular FormulaAnalysis% Carbon% Hydrogen% Nitrogen
1-(4-Acetylphenyl)-2-thioxotetrahydropyrimidin-4(1H)-one nih.govC₁₂H₁₂N₂O₂SCalculated58.054.8711.28
Found58.354.8211.35
2-[(4,5-diphenylthiazol-2-yl)imino]-5-(4-(trifluoromethyl)benzylidene)-1,3-thiazolidin-4-one scielo.brC₂₆H₁₆F₃N₃OS₂Calculated61.533.188.28
Found61.553.208.25
2-[(4,5-diphenylthiazol-2-yl)imino]-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one scielo.brC₂₅H₁₅Cl₂N₃OS₂Calculated59.062.978.26
Found59.042.958.29
N′-(4‑Chlorophenyl)‑2‑(2‑(4‑methyl‑2‑phenylthiazole‑5‑carbonyl)hydrazono)propane hydrazonoyl chloride d-nb.infoC₂₀H₁₇Cl₂N₅OSCalculated53.823.8415.69
Found53.753.7915.58
1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one frontiersin.orgC₁₄H₁₅NO₄S₂Calculated51.674.654.30
Found51.594.523.97
3-((4-Hydroxyphenyl)(4-(4-nitrophenyl)thiazol-2-yl)amino)-2-methylpropanoic acid semanticscholar.orgC₂₀H₁₇N₃O₃SCalculated63.314.5211.07
Found63.414.5211.17

The close correlation between the calculated and experimentally found values in these examples demonstrates the utility and importance of elemental analysis in the rigorous structural confirmation of novel thiazole-containing compounds. nih.govscielo.brd-nb.infofrontiersin.orgsemanticscholar.org

Computational Chemistry and Theoretical Investigations of 3 1,3 Thiazol 5 Yl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for providing insights into the electronic properties and reactivity of molecules. arxiv.org

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

For many thiazole (B1198619) derivatives, Density Functional Theory (DFT) has been successfully applied to determine their optimized molecular geometries and to calculate their energetic properties. mdpi.com These calculations are crucial for understanding the three-dimensional structure of the molecule and its stability. For instance, in studies of related thiazole compounds, DFT has been used to predict bond lengths, bond angles, and dihedral angles, which are then often compared with experimental data where available. nih.gov However, no published DFT studies were found that specifically report the optimized geometry or energetics for 3-(1,3-thiazol-5-yl)propan-1-ol.

Molecular Orbital Analysis for Electronic Properties

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common practice in computational chemistry to describe the electronic properties and reactivity of a molecule. The energies of HOMO and LUMO and their energy gap are important parameters that relate to the molecule's ability to donate or accept electrons. While molecular orbital analyses have been performed for a variety of thiazole-containing structures to elucidate their electronic characteristics, no such analysis has been specifically published for this compound. nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, including conformational analysis, are employed to explore the possible shapes a molecule can adopt and their relative energies. This is particularly important for flexible molecules like this compound, which has a rotatable propanol (B110389) side chain. Understanding the preferred conformations is key to predicting how the molecule might interact with its environment. While conformational analyses have been conducted for other functionalized thiazoles, there is no specific literature detailing the conformational landscape of this compound.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for investigating the interaction of a molecule with a biological target, such as an enzyme or receptor, often in the context of drug discovery and mechanistic research. nih.govnih.gov These methods can predict the binding orientation and affinity of a ligand within a protein's active site. Numerous thiazole derivatives have been the subject of such in silico studies to explore their potential biological activities. cdnsciencepub.comcardiff.ac.uk However, there are no published molecular docking or dynamics simulation studies that have used this compound as the ligand to investigate its binding to any specific enzyme or receptor for mechanistic research.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Design

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. rsc.org These models can then be used to predict the properties of new, unsynthesized compounds, aiding in predictive design. While QSPR models have been developed for various classes of chemical compounds, including some heterocyclic systems, no specific QSPR studies focusing on or including this compound for the predictive design of new molecules were found in the scientific literature.

Advanced Research Applications and Derivatization Strategies for 3 1,3 Thiazol 5 Yl Propan 1 Ol

Role as Key Building Blocks in Diverse Organic Synthesis

The utility of 3-(1,3-thiazol-5-yl)propan-1-ol and its close derivatives as key building blocks is well-established in organic synthesis. The inherent reactivity of the thiazole (B1198619) ring, combined with the functional propanol (B110389) side chain, provides a scaffold for constructing elaborate molecular architectures. Researchers leverage this compound as a starting material for creating a variety of organic molecules, including those with potential pharmacological relevance.

Thiazole derivatives are frequently employed in the synthesis of novel heterocyclic systems. For instance, derivatives of the title compound are used to create substituted pyrimidines and pyrrolidinones. acs.orgmdpi.com The synthesis of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines highlights how the thiazole moiety can be a central component in building potent enzyme inhibitors. acs.org Similarly, the synthesis of 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines demonstrates the role of the thiazole ring in constructing complex, multi-ring structures. mdpi.com

A notable application is in the preparation of non-imidazole histamine (B1213489) H3 ligands, where a derivative, 3-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine, serves as a central building block in the synthetic pathway. chemscene.com This underscores the importance of the thiazole-alkanol/amine structure in medicinal chemistry for developing receptor-specific ligands. The general synthetic routes often involve the modification of the hydroxyl group or further substitution on the thiazole ring to achieve the desired final compounds.

The following table summarizes examples of complex molecules synthesized using thiazole-propanol or similar thiazole-containing building blocks, illustrating the versatility of this chemical scaffold.

Building Block DerivativeSynthesized Compound ClassResearch Focus
3-[2-(4-Propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine5-Substituted-2-thiazol-4-n-propylpiperazinesNon-imidazole Histamine H3 Ligands chemscene.com
1-(4-(2-Bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidinesAntibacterial Agents mdpi.com
N-Methyl-4-phenylthiazol-2-amine4-(Thiazol-5-yl)-2-(phenylamino)pyrimidinesCDK9 Inhibitors acs.org
2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamideFluorenyl-hydrazonothiazole derivativesAntimicrobial Agents

Development of Novel Ligands for Coordination Chemistry and Catalysis

The thiazole ring within this compound contains both nitrogen and sulfur heteroatoms, which are excellent donor atoms for coordinating with metal ions. This has spurred interest in using thiazole-based derivatives to develop novel ligands for coordination chemistry and catalysis. mdpi.com The ability of these ligands to form stable complexes with various transition metals opens up possibilities for creating catalysts with unique electronic and steric properties. mdpi.comrsc.org

Research has focused on synthesizing and characterizing metal complexes involving thiazole-containing ligands. For example, new copper(II) coordination compounds with thiazole-based derivatives have been synthesized and investigated for their potential applications. mdpi.com The geometry and stability of these complexes are crucial for their catalytic activity. While much of the research has been on various substituted thiazoles, the fundamental ability to act as a ligand is inherent to the thiazole ring of this compound. The propanol side chain can also be modified to further tune the coordination properties and solubility of the resulting ligands.

The catalytic activity of such metal complexes has been explored in various oxidation reactions. For instance, copper(II) complexes have been tested as catalysts in the aerobic oxidation of catechols. rsc.org The efficiency of these catalysts is dependent on the structure of the ligand and the coordination environment of the metal center. Although direct catalytic applications of complexes derived from this compound are not extensively documented, the principles established with similar thiazole ligands suggest its potential in this area.

Metal IonLigand TypePotential Application
Copper(II)Thiazole-based derivativesCatalytic oxidation mdpi.comrsc.org
Iron(II)Triazole ligands (related heterocycle)Spin-state switching materials nsf.gov
Chromium(III)Various heterocyclic ligandsAntimicrobial agents mdpi.com

Precursors for the Synthesis of Advanced Materials and Functional Polymers

The unique electronic properties of the thiazole ring make it an attractive component for advanced materials, particularly in the field of organic electronics. Derivatives of this compound can serve as monomeric precursors for the synthesis of functional polymers with tailored optical and electronic properties. The presence of the electronegative nitrogen atom in the thiazole ring can enhance the electron affinity of the resulting polymers, making them suitable for applications as n-type semiconductors. acs.org

Research into thiazole-based conjugated polymers has demonstrated their potential in various electronic devices. These polymers have been incorporated into:

Organic Field-Effect Transistors (OFETs): Ladder-type thiazole-fused S,N-heteroacenes have been synthesized and used to create polymers for OFETs, showing promising charge transport behavior. bohrium.com

Organic Photovoltaics (OPVs): Thiazole-flanked diketopyrrolopyrrole-based polymers have been developed as non-fullerene acceptors in organic solar cells. acs.org

Chemical Sensors: A thiazole-based conjugated polymer, PNDI2Tz, has been used to fabricate OFETs that can function as sensors for gas-phase acids like boron trifluoride. x-mol.com

Furthermore, thiazole derivatives have been incorporated into the main chains of polyurea polymers. These materials exhibit interesting thermal stability and morphological properties, suggesting potential applications beyond electronics. The synthesis of these advanced materials often involves polymerization reactions where the thiazole-containing monomer is a critical component, providing the desired electronic characteristics and structural motifs.

Polymer TypeMonomer ComponentApplication Area
Conjugated PolymerThiazole-diketopyrrolopyrroleOrganic Photovoltaics (n-type acceptor) acs.org
Ladder-type PolymerThiazole-fused S,N-heteroaceneOrganic Thin-Film Transistors bohrium.com
PolyureaDiphenylsulfide-based aminothiazoleThermally stable materials
Conjugated PolymerPNDI2TzChemical Sensors x-mol.com

Utilization in Chemical Biology Research for Probe Design and Mechanistic Studies (non-therapeutic)

In the realm of chemical biology, small molecules are indispensable tools for exploring complex biological systems. The structural features of this compound make it an attractive starting point for the design of chemical probes to investigate cellular pathways and mechanisms of action in a non-therapeutic context.

Understanding how the structure of a molecule relates to its biological activity (Structure-Activity Relationship, SAR) is a fundamental aspect of chemical biology and drug discovery. The thiazole scaffold of this compound provides a versatile platform for systematic chemical modifications to probe these relationships. By synthesizing a library of derivatives where different parts of the molecule are altered, researchers can identify the key structural features responsible for interaction with a specific biological target, such as an enzyme or receptor. researchgate.net

For example, a study on a series of 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines revealed the importance of the substituent at the C5 position of the pyrimidine (B1678525) core for achieving high potency and selectivity as CDK9 inhibitors. acs.org This type of study, while aimed at identifying potent inhibitors, provides crucial mechanistic insights into how these molecules bind to their target. The amino-substituted version of the title compound, 3-amino-3-(thiazol-5-yl)propan-1-ol, is known to interact with molecular targets like enzymes and receptors, affecting cellular processes. Such interactions are foundational for SAR studies.

The table below presents a conceptual framework for how SAR studies on derivatives of this compound might be designed.

Molecular Modification SitePotential Impact on Biochemical InteractionExample from Related Systems
Substitution on the thiazole ringAlters binding affinity and selectivity for the target protein.Adding a carbonitrile group to a related pyrimidine-thiazole compound maintained potent CDK inhibition. acs.org
Modification of the propanol chainCan affect solubility, cell permeability, and interaction with secondary binding pockets.Elongating the alkyl chain in a series of thiazole-propylpiperazines influenced receptor affinity. chemscene.com
Conversion of the alcohol to other functional groups (e.g., amine, ether)Changes hydrogen bonding potential and overall polarity, impacting target engagement.Masking an amino group as a tert-butoxycarbonate was necessary for subsequent reactions in a multi-step synthesis. acs.org

Chemical probes are small molecules designed to selectively interact with a specific protein target within a cell, allowing researchers to study that target's function in its native environment. bohrium.com The development of such tools is a sophisticated process that requires a molecule with high potency, selectivity, and suitable properties for use in cellular or in vivo models.

While this compound itself is not a chemical probe, its structure represents a viable starting scaffold for the synthesis of one. The thiazole ring can serve as the core pharmacophore that binds to the target, while the propanol side chain can be modified to attach other necessary groups, such as linkers for affinity chromatography or fluorescent tags for imaging. The development of potent and selective inhibitors for enzymes like PIKfyve, which are complex heterocyclic molecules, demonstrates the feasibility of creating such tools from foundational building blocks.

The ultimate goal is to create a molecule that can be used to interrogate a biological pathway, for example, by inhibiting a key enzyme and observing the downstream cellular consequences. The ability of thiazole derivatives to modulate cellular signaling pathways makes them promising candidates for this type of research. The process involves iterative cycles of design, synthesis, and biological evaluation to optimize the properties of the probe.

Future Research Directions and Challenges in 3 1,3 Thiazol 5 Yl Propan 1 Ol Chemistry

Innovation in Green and Sustainable Synthesis of Thiazole-Propanol Systems

The development of environmentally friendly and sustainable methods for synthesizing thiazole (B1198619) derivatives, including 3-(1,3-thiazol-5-yl)propan-1-ol, is a critical area of future research. nih.govbepls.commedmedchem.com Traditional synthetic routes often rely on hazardous reagents and generate significant chemical waste, prompting a shift towards greener alternatives. nih.govresearchgate.net

Key innovations in this area include the use of:

Microwave and Ultrasound Irradiation: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govbepls.commedmedchem.com

Green Solvents: The replacement of volatile organic solvents with more environmentally benign options like water or deep eutectic solvents (DES) is a major focus. bepls.comresearchgate.net For instance, the synthesis of some thiazole derivatives has been successfully achieved in aqueous media. medmedchem.comresearchgate.net

Reusable Catalysts: The development of heterogeneous and recyclable catalysts, such as silica-supported tungstosilicic acid or biocatalysts like cross-linked chitosan (B1678972) hydrogel, offers a path to more sustainable processes. bepls.commdpi.com These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. mdpi.com

Multi-component Reactions: One-pot, multi-component reactions are being explored to increase efficiency and reduce the number of synthetic steps, minimizing waste generation. bepls.comacs.org

The overarching goal is to develop scalable, cost-effective, and purification-friendly synthetic protocols that minimize the environmental footprint of producing thiazole-propanol systems. nih.govresearchgate.net

Discovery of Unexplored Reactivity and Transformation Pathways

While the synthesis of thiazole derivatives is well-established, there remains a vast, unexplored landscape of their reactivity and potential transformations. Future research will likely focus on uncovering novel reaction pathways for this compound and related structures.

Areas of interest include:

C-H Bond Functionalization: Direct functionalization of the C-H bonds on the thiazole ring or the propanol (B110389) side chain offers a more atom-economical approach to creating complex molecules, avoiding the need for pre-functionalized starting materials.

Novel Cyclization Reactions: Exploring new cyclization strategies involving the thiazole nucleus and the propanol moiety could lead to the synthesis of novel fused heterocyclic systems with unique three-dimensional structures. Research into the cyclocondensation of thioureas with α,β-epoxy cycloketones has already shown that the reaction pathway can be tuned by the ring size of the ketone. sci-hub.se

Photocatalysis and Electrosynthesis: The use of visible light-induced photocatalysis and electrochemical methods can provide access to unique reactive intermediates and transformation pathways that are not achievable through traditional thermal methods. sioc-journal.cn For example, visible light-induced hydroxyalkylation of heteroarenes with aliphatic alcohols has been demonstrated. sioc-journal.cn

Rearrangement Reactions: Investigating pericyclic reactions, such as bepls.combepls.com-sigmatropic rearrangements of Breslow intermediates derived from N-allyl thiazolium salts, can lead to the formation of highly hindered tertiary alcohols. nih.gov

Understanding the fundamental reactivity of the thiazole ring, which has a predicted electrophilic reactivity order of 5 > 2 > 4 and nucleophilic reactivity order of 2 > 5 > 4, is crucial for designing these new transformations. ijper.org The acidity of the ring protons (H2 >> H5 > H4) also plays a key role. ijper.org

Integration into Supramolecular Chemistry and Nanotechnology

The unique structural and electronic properties of the thiazole ring make this compound an attractive building block for supramolecular chemistry and nanotechnology. imp.kiev.ua The ability of the thiazole nitrogen and sulfur atoms to coordinate with metal ions opens up possibilities for creating novel metal-organic frameworks (MOFs) and coordination polymers. mdpi.com

Future research in this domain could explore:

Self-Assembled Monolayers (SAMs): The propanol group can serve as an anchor to functionalize surfaces, while the thiazole unit can be tailored to impart specific electronic or recognition properties.

Thiazole-Functionalized Nanoparticles: Incorporating this compound or its derivatives into nanoparticles can enhance their therapeutic efficacy or create new materials for sensing and catalysis. imp.kiev.ua

Liquid Crystals: The rigid, aromatic nature of the thiazole ring suggests its potential use in the design of novel liquid crystalline materials. kent.edu

Molecular Switches and Sensors: The electronic properties of the thiazole ring can be modulated by external stimuli, making these compounds candidates for the development of molecular switches and chemosensors.

The integration of thiazole-propanol systems into these advanced materials requires a deep understanding of their intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for controlling self-assembly processes.

Interdisciplinary Collaborations for Novel Applications Beyond Traditional Domains

The diverse biological activities reported for thiazole derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, underscore the importance of interdisciplinary collaborations. nih.govmdpi.comfrontiersin.org To fully exploit the potential of this compound, researchers from chemistry, biology, materials science, and medicine will need to work together.

Future collaborative efforts could focus on:

Medicinal Chemistry: Designing and synthesizing novel derivatives of this compound as potential therapeutic agents. bohrium.comresearchgate.net This involves a cycle of synthesis, biological evaluation, and structure-activity relationship (SAR) studies to optimize potency and selectivity. ijper.org

Materials Science: Developing new functional materials, such as conductive polymers, organic light-emitting diodes (OLEDs), and solar cells, by incorporating the thiazole-propanol scaffold. researchgate.net

Agricultural Science: Investigating the potential of thiazole derivatives as fungicides or herbicides. researchgate.net

Biophysical Chemistry: Studying the interactions of these compounds with biological macromolecules to elucidate their mechanisms of action and guide the design of more effective drugs. acs.org

By fostering these interdisciplinary partnerships, the scientific community can accelerate the translation of fundamental research on this compound into practical applications that address pressing societal needs.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(1,3-thiazol-5-yl)propan-1-ol, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is recommended. First, synthesize the thiazole core via cyclization of thioamides or via Hantzsch thiazole synthesis. Second, introduce the propanol chain through nucleophilic substitution or coupling reactions. For optimization, use PEG-400 as a green solvent and Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst to enhance yield and reduce side products. Monitor reaction progress via TLC and purify via recrystallization in aqueous acetic acid .
  • Key Parameters : Temperature (70–80°C), stoichiometric ratios, and catalyst loading (10 wt%) are critical. IR and ¹H NMR should confirm functional groups (e.g., -OH at ~3300 cm⁻¹, thiazole protons at δ 7.5–8.5 ppm) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

  • Methodology : Combine IR, ¹H NMR, and mass spectrometry.

  • IR : Identify the hydroxyl group (broad peak ~3300 cm⁻¹) and thiazole C=N/C-S stretches (1600–1500 cm⁻¹).
  • ¹H NMR : Thiazole protons (δ 8.1–8.3 ppm, singlet) and propanol chain protons (δ 1.6–1.8 ppm for CH₂, δ 3.6–3.8 ppm for -CH₂OH).
  • MS : Molecular ion peak at m/z 157 (C₆H₉NOS⁺) .

Q. What computational tools aid in predicting the electronic properties of this compound?

  • Methodology : Use Multiwfn software for wavefunction analysis. Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions and electron localization function (ELF) to visualize bonding patterns. Density-of-states (DOS) plots can correlate electronic structure with reactivity .

Advanced Research Questions

Q. How can noncovalent interactions between this compound and biological targets be characterized?

  • Methodology : Apply the Non-Covalent Interaction (NCI) index via electron density analysis (ρ) and reduced density gradient (RDG). Use crystallographic data or DFT-optimized structures to map hydrogen bonds (e.g., -OH···Nthiazole) and van der Waals interactions. Software like VMD or PyMOL visualizes interaction surfaces .

Q. What strategies resolve contradictions in activity data for thiazole derivatives in antimicrobial assays?

  • Methodology :

Control Variables : Standardize assay conditions (e.g., microbial strain, inoculum size, solvent/DMSO concentration).

SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiazole vs. propanol chain length).

Metabolic Stability : Assess compound degradation via LC-MS in simulated biological fluids .

Q. How does the thiazole ring’s electronic configuration influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Perform frontier molecular orbital (FMO) analysis using Gaussian or ORCA. Calculate HOMO-LUMO gaps to predict reactivity. For Suzuki-Miyaura couplings, the thiazole’s electron-deficient nature enhances oxidative addition with Pd catalysts. Validate with Hammett σ constants for substituent effects .

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